N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
Overview
Description
The compound “N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide” is a derivative of imidazo[1,2-b]pyridazine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The presence of these heteroatoms in the ring influences the physical and chemical properties of these compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyridazine ring, with a chlorine atom attached to one of the carbon atoms in the ring and an acetamide group attached to a nitrogen atom in the ring .Scientific Research Applications
Fluorescent Imaging
“N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide” has potential applications in fluorescent imaging due to its structural properties. Compounds with similar structures have been used as fluorescent probes for monitoring pH changes in biological systems . This application is crucial for real-time imaging in various research fields, including cellular biology and biochemistry.
Chemical Synthesis
In the realm of chemical research, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable asset in the development of new synthetic pathways .
Pharmacology
The compound’s pharmacological applications are linked to its potential role as a building block for designing novel drugs. It could be used to synthesize derivatives with therapeutic properties, such as kinase inhibitors or receptor modulators .
Biochemistry
In biochemistry, “N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide” might be utilized to study enzyme-substrate interactions or to develop assays for detecting biochemical activities. Its structural features could make it suitable for binding to specific enzymes or proteins .
Biological Evaluation
This compound could be employed in biological evaluations, particularly in assessing its cytotoxic effects on various cell lines. Such studies are fundamental in drug discovery and understanding the compound’s mechanism of action .
Material Science
In material science, the compound’s properties could be explored for the development of new materials with specific optical or electrical characteristics. Its molecular framework might contribute to the advancement of organic electronic devices or sensors .
properties
IUPAC Name |
N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c1-5(14)10-7-4-13-8(11-7)3-2-6(9)12-13/h2-4H,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOJTBNUMGJQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN2C(=N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233438 | |
Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
CAS RN |
947248-51-3 | |
Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947248-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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